molecular formula C6H10O2 B3415563 Polycaprolactone CAS No. 24980-41-4

Polycaprolactone

Cat. No.: B3415563
CAS No.: 24980-41-4
M. Wt: 114.14 g/mol
InChI Key: PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Description

Polycaprolactone (PCL) is a synthetic, semi-crystalline, biodegradable polyester that has garnered significant attention in biomedical and materials science research due to its exceptional biocompatibility, ease of processing, and tunable properties . It is synthesized via ring-opening polymerization of ε-caprolactone, resulting in a polymer with a low melting point of approximately 60°C and a glass transition temperature of -60°C . Its slow degradation rate of 2-4 years in vivo, governed by hydrolysis of its ester linkages, makes it an excellent candidate for long-term implantable devices and sustained drug delivery systems . Researchers value PCL for its versatility in application domains. In tissue engineering, PCL is extensively used to fabricate scaffolds for bone, nerve, skin, and cardiac tissue regeneration using techniques like electrospinning and 3D printing . Its mechanical properties can be enhanced by forming composites with bioactive ceramics like hydroxyapatite (HA) to mimic bone mineral phase . In drug delivery, PCL serves as a controlled-release matrix for various active compounds, enabling sustained release profiles extending over several weeks . Furthermore, its low melting temperature and excellent miscibility with other polymers and additives make it a prime material for 3D printing and prototyping, as well as for developing specialty polyurethanes and biodegradable packaging . Despite its inherent hydrophobicity, PCL's compatibility allows for blending and copolymerization with natural and synthetic polymers to tailor its mechanical strength, degradation kinetics, and bioactivity for specific research needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxepan-2-one
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InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2
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InChI Key

PAPBSGBWRJIAAV-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)OCC1
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Molecular Formula

C6H10O2
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Related CAS

24980-41-4
Record name Polycaprolactone
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DSSTOX Substance ID

DTXSID4027159
Record name Caprolactone
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Molecular Weight

114.14 g/mol
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Physical Description

Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

237 °C
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Flash Point

127 °C o.c.
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Solubility

Solubility in water: miscible
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Density

1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8
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CAS No.

502-44-3
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Melting Point

-1.5 °C
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Mechanism of Action

Biochemical Analysis

Biological Activity

Polycaprolactone (PCL) is a biodegradable polyester with significant applications in biomedical fields due to its favorable biological properties. This article provides a comprehensive overview of the biological activity of PCL, including its biocompatibility, antibacterial properties, and potential toxicity, supported by recent research findings and case studies.

Overview of this compound

PCL is synthesized through the ring-opening polymerization of ε-caprolactone and is characterized by its low melting point, flexibility, and biodegradability. It has been widely utilized in drug delivery systems, tissue engineering scaffolds, and various medical devices due to its excellent mechanical properties and biocompatibility.

Biocompatibility

Biocompatibility is a crucial factor for materials used in medical applications. PCL has been shown to support cell adhesion and proliferation. Studies indicate that:

  • Cell Viability : PCL scaffolds exhibit good cell viability rates. For instance, a study demonstrated that the average cell viability on PCL scaffolds increased significantly over time, indicating progressive cell growth and attachment .
  • Osteogenic Differentiation : PCL scaffolds treated with aminolysis showed enhanced osteogenic differentiation in MG-63 cells, as indicated by increased alkaline phosphatase (ALP) activity . This suggests that modified PCL can be effectively used in bone tissue engineering.

Antibacterial Properties

PCL alone exhibits limited antibacterial activity; however, various modifications have enhanced its antimicrobial properties:

  • Composite Materials : The incorporation of materials such as chitosan or copper oxide nanoparticles into PCL significantly improves its antibacterial efficacy. For example, PCL/chitosan blends showed 99.9% inhibition against both Escherichia coli and Staphylococcus aureus when chitosan content was optimized .
  • Drug-Loaded Scaffolds : PCL fibers loaded with antibiotics like cefazolin demonstrated effective antibacterial action against multiple strains of bacteria, with larger inhibition zones observed against S. aureus compared to E. coli .

Toxicity Studies

While PCL is generally regarded as safe for medical use, some studies have raised concerns about its potential toxicity:

  • Acute Toxicity : Research involving zebrafish embryos indicated that high concentrations of PCL can lead to acute toxicity, activating various nuclear receptors related to lipid metabolism and oxidative stress . This highlights the need for careful consideration of PCL formulations in biomedical applications.
  • Sub-Chronic Toxicity : A study assessing the biocompatibility and sub-chronic toxicity of a PCL-based endotracheal tube found no significant adverse effects over a 13-week period in animal models . This suggests that PCL can be safely used in long-term medical devices.

Research Findings and Case Studies

Several case studies illustrate the biological activity of PCL:

StudyFindings
Javkhlan et al.Enhanced ALP activity on PCL/β-TCP scaffolds compared to pure PCL after 14 days of culture .
Wang et al.Observed ALP staining indicating osteogenic activity on modified PCL scaffolds after 7 days .
Toxicity AssessmentAcute toxicity observed in zebrafish embryos exposed to high-purity biomedical-grade PCL .
BiocompatibilityNo significant adverse effects noted in sub-chronic toxicity studies using animal models .

Scientific Research Applications

Biomedical Applications

1.1 Tissue Engineering

PCL is extensively used in tissue engineering due to its favorable mechanical properties and slow degradation rate. It serves as a scaffold material for various types of tissues:

  • Bone Tissue Engineering : PCL scaffolds can be combined with bioactive materials like hydroxyapatite and β-tricalcium phosphate (β-TCP) to enhance osteoconductivity and mechanical strength. Studies have demonstrated that PCL/β-TCP composites promote osteoblast differentiation and mineralization, making them suitable for bone repair applications .
  • Cartilage Repair : PCL scaffolds have been utilized in cartilage tissue engineering, where their elasticity and mechanical properties mimic those of natural cartilage. Research indicates that PCL-based constructs can support chondrocyte growth and cartilage regeneration .
  • Soft Tissue Engineering : Applications include nerve, skin, and vascular tissue engineering. For instance, PCL has been used to create nerve conduits that facilitate nerve regeneration .

1.2 Drug Delivery Systems

PCL's ability to encapsulate drugs and provide controlled release makes it an ideal candidate for drug delivery systems. Its slow degradation allows for sustained release of therapeutic agents over extended periods. Recent advancements include:

  • Microspheres and Nanospheres : PCL has been formulated into micro- and nanocarriers that enhance the bioavailability of various drugs . These systems can be tailored to release drugs in response to specific stimuli.
  • Long-term Drug Delivery : The Capronor™ implant is a notable example where PCL is used for the sustained release of levonorgestrel over two years, showcasing its potential in contraceptive applications .

Non-Biomedical Applications

2.1 Environmental Applications

PCL is also being explored for environmental applications due to its biodegradable nature:

  • Active Packaging : PCL can be used as a biodegradable material for food packaging, helping reduce plastic waste while maintaining food quality .
  • Nanofiber Membranes : Research has shown that PCL-based nanofiber membranes can effectively prevent mold invasion, contributing to public hygiene efforts .

Bone Tissue Engineering

A study by Wei et al. investigated a 3D-printed PCL scaffold modified with insulin-releasing PLGA nanoparticles for bone tissue repair. The results indicated enhanced proliferation of chondrocytes and differentiation of bone marrow stem cells (BMSCs), demonstrating the scaffold's effectiveness in promoting bone healing in vivo .

Nerve Regeneration

In a clinical study, PCL conduits were used for repairing peripheral nerve injuries. The conduits provided structural support and facilitated nerve regeneration over a significant distance, leading to improved functional recovery in animal models .

Safety and Biocompatibility

While PCL is generally considered safe for medical applications, some studies have reported localized adverse reactions such as pain and granuloma formation associated with its use in dermal fillers and surgical meshes . Ongoing research aims to better understand these responses and optimize PCL formulations for enhanced biocompatibility.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the ROP of ε-caprolactone can be summarized as follows:

  • Initiation : The catalyst reacts with ε-caprolactone to form an active species.

  • Propagation : The active species adds to additional ε-caprolactone monomers, leading to chain growth.

  • Termination : The reaction can terminate through various pathways, including chain transfer or hydrolysis.

A detailed overview of different catalytic systems and their respective efficiencies is provided in Table 1.

Catalyst TypeExamplesEfficiency
AnionicSodium methoxideHigh
CationicStannous octoateModerate
EnzymaticCandida antarctica lipase BHigh
Coordination-InsertionTitanium-based catalystsVery High

Ester Interchange Reactions

PCL can undergo ester interchange reactions when blended with other polyesters, such as polyethylene terephthalate (PET). The molecular weight of PCL significantly influences these reactions during melt blending. Higher molecular weights tend to slow down the interchange process due to steric hindrance .

Hydrolytic Degradation

PCL degrades primarily through hydrolysis, which involves the cleavage of ester bonds in the presence of water. This process can be divided into two main stages:

  • Bulk Degradation : Water penetrates the polymer matrix, leading to random hydrolytic cleavage.

  • Surface Degradation : This occurs when water diffusion is slower than hydrolytic cleavage, leading to a gradual loss of mass and mechanical integrity.

The degradation products include non-toxic metabolites such as 6-hydroxycaproic acid, which are further metabolized or excreted by the body .

Enzymatic Degradation

Enzymatic degradation of PCL is facilitated by lipase-type enzymes that catalyze the hydrolysis of ester bonds. The efficiency of this process varies with enzyme concentration and environmental conditions such as temperature and pH .

Surface Modification Techniques

To enhance the properties of PCL for specific applications, various surface modification techniques are employed:

  • Hydrolysis : Involves treating PCL with alkaline solutions (e.g., sodium hydroxide) to introduce functional groups that improve hydrophilicity and cell adhesion.

  • Aminolysis : Treating PCL with amines alters its surface chemistry, promoting better interaction with biological tissues.

Table 2 summarizes the effects of different modification treatments on PCL nanofibers.

Treatment TypeSolution ConcentrationTreatment DurationMorphological Changes
Hydrolysis1 M - 2 M6 h - 12 hSignificant changes at higher concentrations
Aminolysis0.5 M - 2 MShort durationsSlight morphological changes

Comparison with Similar Compounds

Comparison with Similar Compounds

Polylactic Acid (PLA)

PLA, another biodegradable polyester, is synthesized from lactic acid via ROP. Unlike PCL, PLA has higher tensile strength (~50 MPa) and stiffness but is more brittle, limiting its use in flexible applications . PLA degrades faster (6–24 months) due to hydrolytic cleavage of ester bonds, whereas PCL’s slower degradation suits long-term implants . PLA’s rigidity favors rigid medical devices (e.g., screws), while PCL’s elasticity is preferred for soft-tissue scaffolds .

Starch-PCL Composites

Blending PCL with thermoplastic starch (TPS) enhances starch’s mechanical resilience and reduces moisture sensitivity. For instance, adding 10 wt.% PCL to TPS increases tensile strength by 30% and reduces shrinkage by 50%, addressing starch’s brittleness and hydrophilicity . These composites are used in biodegradable packaging and agricultural films, leveraging PCL’s durability and starch’s low cost .

Polyhydroxybutyrate (PHB)-PCL Blends

PHB, a bio-derived polyester, is brittle and thermally unstable. Cross-linking PHB with PCL triol improves flexibility and processability. For example, PHB-PCL polyurethanes with 20% PCL triol exhibit a 40% increase in elongation at break compared to pure PHB, making them suitable for elastomeric biomedical devices .

Ecoflex®

Ecoflex®, a silicone-based elastomer, contrasts with PCL in dielectric properties. While PCL and PLA have dielectric constants of ~3–4, Ecoflex®’s lower dielectric constant (~2.7) suits flexible electronics. However, PCL’s biodegradability and compatibility with cells make it superior in biomedical applications .

Polyvinyl Alcohol (PVA)-Collagen-PCL Core-Shell Nanofibers

Core-shell nanofibers combining PCL with PVA or collagen leverage PCL’s mechanical strength and PVA/collagen’s biocompatibility. PCL/PVA fibers show a 25% higher Young’s modulus than pure PCL, while PCL/collagen enhances cell adhesion by 50%, ideal for vascular grafts and wound dressings .

Comparative Data Table

Property PCL PLA Starch-PCL PHB-PCL Ecoflex® PVA/Collagen-PCL
Tensile Strength (MPa) 20–30 45–55 15–25 25–35 0.5–2 30–40
Degradation Time 2–3 years 6–24 months 1–2 years 1–3 years Non-degradable 6–18 months
Elongation at Break (%) 300–1000 5–10 50–200 200–500 800–1000 100–300
Key Applications Tissue scaffolds, drug delivery Packaging, sutures Biodegradable films Elastomeric implants Flexible electronics Vascular grafts

Data synthesized from

Q & A

Q. What are the primary synthetic methods for polycaprolactone, and how do reaction conditions influence polymer properties?

this compound is synthesized via two main pathways:

  • Polycondensation of 6-hydroxyhexanoic acid : Requires precise control of temperature (typically 150–200°C) and vacuum conditions to remove water, favoring esterification. However, this method often yields low molecular weight polymers due to equilibrium limitations.
  • Ring-opening polymerization (ROP) of ε-caprolactone : Dominates literature due to superior control over molecular weight and crystallinity. Catalytic systems (e.g., metal-based, enzymatic, organic) significantly affect reaction kinetics and polymer properties. For example, stannous octoate enables high conversion (>90%) at 120–140°C, while enzymatic catalysts like lipases offer eco-friendly alternatives but require longer reaction times . Methodological Tip: Optimize catalyst type, monomer purity, and reaction time based on target molecular weight (GPC analysis) and thermal properties (DSC).

Q. What are the key physicochemical properties of PCL, and how are they characterized for research applications?

PCL exhibits:

  • Biodegradability : Hydrolytic degradation via ester bond cleavage, influenced by crystallinity (measured via XRD).
  • Mechanical flexibility : Tensile strength (5–20 MPa) and elongation at break (300–1000%) determined by ASTM D637.
  • Thermal stability : Melting point (~60°C) and glass transition temperature (~-60°C) analyzed via DSC. Methodological Tip: Use solvent-casting films for uniform sample preparation. For degradation studies, incubate in PBS (pH 7.4, 37°C) and track mass loss/gel permeation chromatography (GPC) changes .

Q. How can researchers ensure reproducibility in PCL synthesis and characterization?

  • Standardize protocols : Document catalyst purity (e.g., stannous octoate ≥95%), solvent drying (e.g., toluene over molecular sieves), and inert atmosphere (N₂/Ar).
  • Validate instruments : Calibrate DSC, GPC, and FTIR using reference materials (e.g., polystyrene standards for GPC).
  • Report metadata : Include molecular weight distribution (Đ = M_w/M_n), crystallinity index, and degradation conditions in publications .

Advanced Research Questions

Q. How can catalytic efficiency contradictions in PCL synthesis be systematically resolved?

Discrepancies in catalytic performance (e.g., conflicting turnover frequencies for zinc-based vs. enzyme catalysts) arise from variations in:

  • Experimental design : Differences in monomer/catalyst ratio, solvent polarity, or temperature gradients.
  • Characterization methods : Inconsistent GPC calibration or DSC heating rates. Methodological Approach:
  • Conduct a meta-analysis of published data (e.g., 141 catalytic systems in ) to identify trends.
  • Perform controlled comparative studies using identical conditions (e.g., fixed [M]/[I] = 500:1, 120°C).
  • Apply statistical tools (ANOVA) to isolate variables affecting molecular weight and dispersity .

Q. What frameworks are effective for designing PCL-based biomaterial studies targeting specific clinical outcomes?

Use the PICOT framework to structure research questions:

  • Population (P) : Target tissue (e.g., bone defects in rat models).
  • Intervention (I) : PCL/hydroxyapatite composite scaffold.
  • Comparison (C) : Commercial collagen scaffolds.
  • Outcome (O) : Osteointegration (micro-CT bone volume analysis).
  • Time (T) : 12-week implantation period. Methodological Tip: Align in vitro (e.g., cell proliferation assays) and in vivo (histopathology) endpoints to validate mechanisms .

Q. How should researchers address variability in PCL degradation rates across studies?

Variability stems from:

  • Sample morphology : Porous vs. dense structures (SEM imaging).
  • Environmental factors : pH, enzymatic activity (e.g., lipase concentration). Methodological Approach:
  • Use accelerated degradation models (e.g., 0.1M NaOH) for rapid screening.
  • Apply multivariate regression to correlate crystallinity (DSC data) and surface roughness (AFM) with degradation rates .

Q. What statistical methods are robust for analyzing mechanical property data in PCL composite studies?

  • Tensile/compressive tests : Report mean ± SD (n ≥ 5) and use Tukey’s HSD for post-hoc comparisons.
  • Fatigue testing : Apply Weibull analysis to predict failure probabilities.
  • Data transparency : Share raw datasets in repositories like Figshare, adhering to FAIR principles .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polycaprolactone
Reactant of Route 2
Polycaprolactone

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